molecular formula C18H24N2O3 B4416965 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4416965
M. Wt: 316.4 g/mol
InChI Key: HUIVJABWRLZTAE-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 3-methylphenyl group at the N1 position and a 2-(2-hydroxyethyl)piperidinyl substituent at the C3 position. Pyrrolidine-2,5-dione derivatives are heterocyclic compounds widely explored in medicinal chemistry for their anticonvulsant, antinociceptive, and receptor-modulating activities . The structural uniqueness of this compound lies in its hybrid architecture, combining a lipophilic aromatic moiety (3-methylphenyl) with a polar hydroxyethyl-piperidinyl group, which may influence solubility, pharmacokinetics, and target affinity.

Properties

IUPAC Name

3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-5-4-7-15(11-13)20-17(22)12-16(18(20)23)19-9-3-2-6-14(19)8-10-21/h4-5,7,11,14,16,21H,2-3,6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIVJABWRLZTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCCCC3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 3-methylphenyl-2,5-pyrrolidinedione with 2-(2-hydroxyethyl)-1-piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and piperidine ring play crucial roles in its binding to target molecules. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Pyrrolidine-2,5-dione derivatives are often modified at the N1 and C3 positions to optimize bioactivity. Below is a comparative analysis of key analogs:

Compound Name (Source) N1 Substituent C3 Substituent Key Structural Differences
Target Compound 3-methylphenyl 2-(2-hydroxyethyl)piperidin-1-yl Combines aromatic and hydrophilic groups.
4f () 5-methoxy-1H-indol-3-yl 3-[4-(5-methoxyindol-3-yl)piperidin-1-yl]propyl Bulky indole and extended piperidinyl chain.
Compound 4 () 3-methylthiophen-2-yl 3-morpholinopropyl Thiophene and morpholine groups enhance Na+/Ca²⁺ channel inhibition.
6a () 1H-indol-3-yl 4-[3-(1H-indol-3-yl)piperidin-1-yl]butyl Dual indole motifs and flexible alkyl linker.
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione () 2-(3-methoxyphenyl)ethyl None (unsubstituted C3) Simpler structure with methoxyaryl group.

Key Observations :

  • Aromatic vs.
  • Hydrophilic Moieties : The 2-hydroxyethyl group on the piperidine ring introduces polarity, contrasting with morpholine () or unmodified piperidine (), which may alter solubility and blood-brain barrier penetration .

Pharmacological Activity

Anticonvulsant and Antinociceptive Effects
  • Compound 4 () : Exhibited ED₅₀ = 45 mg/kg in seizure models, surpassing reference drugs valproic acid and ethosuximide. Its balanced inhibition of Na⁺ and Ca²⁺ channels highlights the role of morpholine and thiophene groups in ion channel modulation .
  • The indole-piperidine motif may enhance 5-HT receptor affinity .
  • Target Compound : The hydroxyethyl-piperidinyl group could influence GABAergic or ion channel interactions, but experimental data are lacking.
Receptor Affinity and Toxicity
  • Dual 5-HT1A/SERT Activity () : Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties demonstrated high affinity for serotonin receptors and transporters, suggesting structural flexibility for CNS targets .
  • Hepatotoxicity () : Some analogs showed moderate hepatotoxic effects, underscoring the need for substituent optimization to improve safety profiles .

Physicochemical Properties

  • Molecular Weight and LogP :
    • The target compound’s molecular weight (~390–420 g/mol, estimated) is comparable to analogs in (e.g., 4f: ~601 g/mol).
    • The hydroxyethyl group may lower LogP relative to indole derivatives, improving aqueous solubility .
  • Synthetic Accessibility :
    • Analogs in –10 were synthesized via alkylation of bromoalkyl-pyrrolidine intermediates with piperidinyl-indole derivatives, suggesting a feasible route for the target compound .

Structural and Conformational Analysis

  • Ring Puckering (): The pyrrolidine-2,5-dione core adopts non-planar conformations, with puckering amplitudes influenced by substituents. Bulkier groups (e.g., indole) may increase ring strain, affecting binding pocket compatibility .
  • Crystallography () : Derivatives like 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione were characterized via X-ray diffraction, confirming the planar dione ring and substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

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